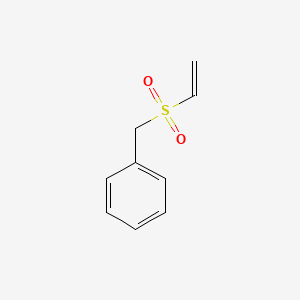

Ethenylsulfonylmethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethenylsulfonylmethylbenzene (CAS: 15753-89-6) is a specialized organic compound primarily utilized in pharmaceutical and chemical research. According to Shenzhen Aito Chemistry Co., Ltd., it is offered at 95% purity in 1g quantities, with pricing available upon inquiry . The compound is part of a broader portfolio of custom chemicals designed for industrial and academic applications, supported by advanced analytical validation (e.g., NMR, MS, HPLC, GC) to ensure quality . The manufacturer emphasizes scalability, with production capabilities ranging from milligram to ton-scale synthesis, and compliance with stringent regulatory standards (e.g., audits by Merck) .

This structural motif may confer reactivity useful in cross-coupling reactions or as an intermediate in drug synthesis.

Preparation Methods

The synthesis of Benzene, [(ethenylsulfonyl)methyl]- typically involves the reaction of benzyl bromide with vinyl magnesium chloride under specific conditions . The reaction proceeds with a yield of approximately 72% . Industrial production methods may vary, but they generally follow similar synthetic routes involving the use of benzyl bromide and vinyl magnesium chloride as starting materials.

Chemical Reactions Analysis

Benzene, [(ethenylsulfonyl)methyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and aluminum chloride for Friedel-Crafts alkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives .

Scientific Research Applications

Benzene, [(ethenylsulfonyl)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it is utilized in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Benzene, [(ethenylsulfonyl)methyl]- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The available evidence limits direct comparisons to Ethylbenzene (CAS: 100-41-4), a structurally distinct compound but relevant as a benzene derivative. Key physicochemical parameters are summarized below:

| Property | Ethenylsulfonylmethylbenzene | Ethylbenzene |

|---|---|---|

| CAS Number | 15753-89-6 | 100-41-4 |

| Molecular Formula | Not provided | C₈H₁₀ |

| Molar Mass (g/mol) | Not available | 106.17 |

| Density (g/mL) | Not available | 0.867 (at 25°C) |

| Purity | 95% | Industrially >99% 1 |

Notes:

- Ethylbenzene’s molecular simplicity (a benzene ring with an ethyl substituent) contrasts with this compound’s sulfonyl and ethenyl groups, which likely increase its polarity and molecular weight.

- The absence of critical data (e.g., solubility, boiling point) for this compound in the provided evidence limits deeper analysis.

Toxicological Profiles

- Ethylbenzene : Documented as a volatile organic compound (VOC) with acute toxicity risks (e.g., respiratory irritation, CNS depression) and chronic effects (e.g., renal/hepatic damage) . The U.S. ATSDR identifies data gaps in its developmental and reproductive toxicity .

- This compound: No toxicity data is provided in the evidence. However, its sulfonyl group may pose distinct hazards (e.g., sulfonic acid derivatives are often corrosive or sensitizing).

Recommendations :

- Prioritize studies on this compound’s reactivity, stability, and biological activity.

Biological Activity

Ethenylsulfonylmethylbenzene, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is a sulfonamide compound characterized by its ethenyl (vinyl) group attached to a sulfonylmethylbenzene moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.

-

Enzyme Inhibition :

- This compound may act as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Studies have shown that certain benzenesulfonamide derivatives exhibit significant inhibitory effects on CAs, with IC50 values ranging from 10.93 to 25.06 nM against CA IX .

- Additionally, the compound may interact with other enzymes involved in metabolic pathways, influencing cellular processes like apoptosis.

-

Antimicrobial Activity :

- Research indicates that sulfonamide derivatives can exhibit antibacterial properties. For example, compounds similar to this compound have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations .

- Cardiovascular Effects :

Case Study 1: Anticancer Activity

A study focused on a series of aryl thiazolone–benzenesulfonamides demonstrated that these compounds could induce apoptosis in cancer cell lines (MDA-MB-231), with a significant increase in annexin V-FITC positivity observed . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

Case Study 2: Antimicrobial Efficacy

In another investigation, various benzenesulfonamides were tested for their antibacterial and anti-biofilm activities. At a concentration of 50 μg/mL, certain derivatives exhibited over 80% inhibition against S. aureus, indicating the potential effectiveness of this compound in treating bacterial infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Theoretical studies using software like SwissADME have suggested favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for sulfonamide derivatives . However, further empirical studies are needed to confirm these predictions.

Properties

CAS No. |

15753-89-6 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

ethenylsulfonylmethylbenzene |

InChI |

InChI=1S/C9H10O2S/c1-2-12(10,11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI Key |

CYHFPQIAMFXACF-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.